B1579155 Cbz-Pentafluoro-L-Phenylalanine

Cbz-Pentafluoro-L-Phenylalanine

Cat. No.: B1579155
M. Wt: 389.34
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Pentafluoro-L-Phenylalanine is a protected amino acid derivative where the α-amino group of L-phenylalanine is shielded by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is fully substituted with five fluorine atoms. This structural modification enhances its lipophilicity, metabolic stability, and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for probing steric and electronic effects in bioactive molecules .

Properties

Molecular Weight

389.34

Origin of Product

United States

Comparison with Similar Compounds

The table below summarizes key structural and physicochemical differences between Cbz-Pentafluoro-L-Phenylalanine and related fluorinated/protected phenylalanine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Fluorination Pattern Key Properties
This compound Not provided ~C₁₆H₁₂F₅NO₄ ~377 Cbz Pentafluoro (C₆F₅) High lipophilicity; stable under basic conditions; requires hydrogenolysis .
Cbz-2,5-Difluoro-L-Phenylalanine 1270292-28-8 ~C₁₆H₁₃F₂NO₄ ~329 Cbz Difluoro (2,5-positions) Moderate electron-withdrawing effects; improved solubility vs. pentafluoro .
Boc-Pentafluoro-D-Phenylalanine 136207-26-6 ~C₁₄H₁₄F₅NO₄ ~356 Boc Pentafluoro (C₆F₅) Acid-labile protection; D-configuration may limit biological compatibility .
IV-Pentafluorobenzoyl-L-Phenylalanine Not provided C₁₆H₁₀F₅NO₃ 359 Pentafluorobenzoyl Pentafluoro (benzoyl group) Synthesized via acylation (78% yield); m.p. 158–159°C; [α]D²⁵ = -14.3° .
4-Fluoro-L-Phenylalanine (PFF) Not provided C₉H₁₀FNO₂ 183.18 None Monofluoro (para position) Mimics tyrosine in proteins; used in enzyme inhibition studies .
N-Cbz-L-Phenylglycine 53990-33-3 C₁₆H₁₅NO₄ 285.29 Cbz No fluorination Hydroxyl-containing side chain; lower lipophilicity vs. fluorinated analogs .

Structural and Functional Insights

Fluorination Effects
  • Electron-Withdrawing Nature: Pentafluorination (this compound) significantly increases the ring’s electron deficiency compared to mono- or difluorinated analogs (e.g., PFF, Cbz-2,5-Difluoro-L-Phenylalanine). This enhances resistance to electrophilic attacks and stabilizes adjacent carbonyl groups in peptides .
  • This compound is more lipophilic than Cbz-2,5-Difluoro-L-Phenylalanine (~377 vs. ~329 g/mol) .
Protecting Group Comparison
  • Cbz vs. Boc: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive compounds. Boc-Pentafluoro-D-Phenylalanine, in contrast, is cleaved under mild acidic conditions (e.g., TFA) but introduces stereochemical challenges due to its D-configuration .
  • Pentafluorobenzoyl (IV Derivative): This non-protected acylated form demonstrates efficient synthesis (78% yield) and distinct crystallization behavior, suggesting utility in radiopharmaceuticals or enzyme inhibitors .

Limitations

  • Solubility Challenges : High fluorine content in this compound may necessitate organic solvents for reactions, complicating green chemistry approaches.
  • Stereochemical Constraints : D-isomers (e.g., Boc-Pentafluoro-D-Phenylalanine) are less common in natural systems, limiting their utility in biologically active peptides .

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